1-amino-1-cyclopropyl-2-methylpropan-2-ol, trifluoroacetic acid
Description
Properties
CAS No. |
2089257-04-3 |
|---|---|
Molecular Formula |
C9H16F3NO3 |
Molecular Weight |
243.2 |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Cyclopropanation via Intramolecular Alkylation
A pivotal method for constructing the cyclopropane moiety involves the intramolecular alkylation of lithium azaenolates derived from allylic chlorides. In a protocol adapted from Groth et al., the bislactim ether of cyclo(-L-val-gly-) undergoes lithiation followed by reaction with allylic chlorides to form cyclopropane rings with high diastereoselectivity. For example, the lithium azaenolate of allylic chloride 4 (Figure 1) undergoes cyclization at −78°C in tetrahydrofuran (THF), yielding the cyclopropane derivative 5 with >95% diastereomeric excess (de).
Preparation of 1-Amino-2-Methylpropan-2-ol Intermediate
The 2-methylpropan-2-ol amine moiety is synthesized via nucleophilic substitution or reductive amination. A representative procedure from Ambeed Chemicals involves reacting 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine with 1-amino-2-methylpropan-2-ol in THF under reflux (75–80°C) for 16–20 hours. Sodium bicarbonate is added to scavenge HCl, yielding the target amine after workup (Table 1).
Table 1: Reaction Conditions for Amine Formation
| Reactant | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Chloro-triazine derivative | THF | NaHCO₃ | 75–80°C | 16–20h | 85% |
Integration of Cyclopropane and Amine Moieties
Coupling via Nucleophilic Substitution
The cyclopropane-bearing electrophile (e.g., bromocyclopropane) reacts with 1-amino-2-methylpropan-2-ol in polar aprotic solvents. A published example uses 1-butanol and N-ethyl-N,N-diisopropylamine at 120°C in a sealed tube to facilitate substitution, yielding 1-amino-1-cyclopropyl-2-methylpropan-2-ol after purification.
Trifluoroacetic Acid Salt Formation
The free base amine is treated with trifluoroacetic acid in dichloromethane or ethyl acetate to form the water-soluble trifluoroacetate salt. For instance, dissolving 1-amino-1-cyclopropyl-2-methylpropan-2-ol in TFA (1:1 molar ratio) at 0–5°C followed by solvent evaporation yields the salt as a crystalline solid.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Cyclopropanation reactions require low temperatures (−78°C) to prevent ring-opening, while amine substitutions proceed optimally at 75–80°C. THF and 1-butanol are preferred for their ability to dissolve both polar and nonpolar intermediates.
Catalytic and Stoichiometric Additives
Sodium bicarbonate is critical for neutralizing HCl in substitution reactions, improving yields from 65% to 85%. Catalytic amounts of DMAP (dimethylaminopyridine) accelerate acylation steps in related syntheses.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-amino-1-cyclopropyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
TFA is widely used as a reagent in organic synthesis. It is effective for the cleavage of protecting groups in peptide synthesis, particularly for nitrogen and oxygen protecting groups such as N-Boc and N-benzyl groups. Its ability to facilitate the selective cleavage of polypeptides makes it invaluable in peptide synthesis and analysis .
Selective Cleavage of Polypeptides
Research has demonstrated that TFA can selectively cleave polypeptide chains at specific residues. For instance, it preferentially cleaves at the N-terminal side of serine and threonine residues when applied in gas-phase conditions at room temperature. This specificity allows researchers to obtain internal sequence data at subnanomole levels, which is crucial for characterizing peptides with blocked N-termini .
Pharmaceutical Applications
Drug Development
The compound has potential applications in drug development due to its structural features that may enhance pharmacological properties. It can serve as a building block for synthesizing novel pharmaceutical agents, particularly those targeting specific biological pathways.
Case Study: Antibacterial Activity
A notable case study involves the use of TFA derivatives in developing antibacterial agents. Research indicates that certain derivatives exhibit high antibacterial activity while maintaining safety profiles. This highlights the compound's potential as a precursor for new antibiotics or antimicrobial agents .
Biochemical Research
Protein Sequencing Techniques
TFA is also utilized in protein sequencing techniques. It aids in the identification of amino acid sequences by facilitating the cleavage of peptide bonds under controlled conditions. This application is critical for understanding protein structure and function, which has implications in various biological research areas .
Stability and Reactivity Studies
The stability of compounds like 1-amino-1-cyclopropyl-2-methylpropan-2-ol when treated with TFA can provide insights into their reactivity and potential interactions with biological molecules. Such studies are essential for evaluating the safety and efficacy of new compounds in drug formulations.
Summary of Findings
The following table summarizes key applications and findings related to 1-amino-1-cyclopropyl-2-methylpropan-2-ol, TFA:
Mechanism of Action
The mechanism of action of 1-amino-1-cyclopropyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
1-Amino-1-cyclopropyl-2-methylpropan-2-ol
This compound is a bicyclic amine featuring a cyclopropane ring fused to a tertiary alcohol and a methyl group. The cyclopropyl group introduces ring strain, which may enhance reactivity in nucleophilic substitutions or catalytic processes.
Trifluoroacetic Acid (TFA)
TFA (CAS 76-05-1) is a strong fluorinated carboxylic acid (pKa ~0.23) widely used in organic synthesis, peptide purification, and analytical chemistry. Its high acidity and volatility (boiling point: 72°C) make it ideal for deprotection of tert-butyloxycarbonyl (Boc) groups in peptide synthesis and as a mobile-phase additive in reverse-phase HPLC . However, TFA is corrosive and poses inhalation hazards, requiring careful handling .
Trifluoroacetic Acid vs. Other Acids
Table 1: Comparative Analysis of TFA with Acetic Acid and Hydrochloric Acid
Key Findings :
- TFA’s superior acidity compared to acetic acid enables efficient cleavage of acid-labile protecting groups in peptide synthesis .
- Unlike HCl, TFA’s volatility allows easy removal under reduced pressure, minimizing residual contamination in final products .
1-Amino-1-cyclopropyl-2-methylpropan-2-ol vs. Structurally Similar Amines
Table 2: Comparison with Cyclopropane-Containing Amines
| Compound | Structural Features | Applications | Stability/Reactivity |
|---|---|---|---|
| 1-Amino-1-cyclopropyl-2-methylpropan-2-ol | Cyclopropyl, tertiary alcohol, methyl group | Chiral intermediates, drug discovery | High steric hindrance |
| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropyl, carboxylic acid | Plant stress response modulator | Ring strain enhances reactivity |
| 2-Cyclopropylglycine | Cyclopropyl, primary amine, carboxylic acid | Antibiotic synthesis | Moderate stability in aqueous solutions |
Key Findings :
- The tertiary alcohol in 1-amino-1-cyclopropyl-2-methylpropan-2-ol enhances solubility in polar solvents compared to carboxylic acid derivatives.
- Cyclopropane rings in these compounds increase metabolic stability in drug candidates, though synthetic routes may vary in complexity.
Q & A
Basic Research Questions
Q. How can stereoselective synthesis of 1-amino-1-cyclopropyl-2-methylpropan-2-ol be optimized to achieve high enantiomeric excess?
- Methodological Answer : Utilize chiral epoxide intermediates in ring-opening reactions with amines, as demonstrated in stereoselective syntheses of related trifluoromethylated amino alcohols. Key parameters include temperature control (0–25°C), solvent polarity (e.g., THF or DCM), and chiral catalysts like BINOL-derived ligands to enhance enantioselectivity . Monitor reaction progress via chiral HPLC to validate enantiomeric excess (>95%).
Q. What analytical techniques are recommended for confirming the structural integrity of trifluoroacetic acid derivatives?
- Methodological Answer : Combine H/F NMR spectroscopy to verify fluorine incorporation and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For hygroscopic samples, use Karl Fischer titration to quantify water content and ensure anhydrous handling .
Q. How should researchers address solubility challenges in aqueous assays for cyclopropyl-containing amino alcohols?
- Methodological Answer : Employ co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation to enhance solubility while maintaining biocompatibility. Pre-screen solubility profiles using dynamic light scattering (DLS) to avoid aggregation in biological buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylated amino alcohols?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Perform structure-activity relationship (SAR) studies to isolate the impact of the cyclopropyl group versus trifluoromethyl substitution. Use X-ray crystallography or molecular docking to correlate steric/electronic effects with activity .
Q. How can computational modeling improve the design of enantiomer-specific enzyme inhibitors?
- Methodological Answer : Apply density functional theory (DFT) to predict enantiomer binding affinities to target enzymes (e.g., kinases or proteases). Validate with molecular dynamics simulations to assess conformational stability in active sites. Pair computational insights with asymmetric synthesis to prioritize high-potential enantiomers .
Q. What protocols mitigate racemization during large-scale synthesis of 1-amino-1-cyclopropyl-2-methylpropan-2-ol?
- Methodological Answer : Optimize reaction conditions to minimize thermal exposure (e.g., low-temperature stirring) and avoid protic solvents. Use continuous flow reactors to enhance stereochemical control and reduce residence time, achieving >90% yield with <2% racemization .
Q. How is metabolic stability assessed for trifluoroacetic acid derivatives in preclinical studies?
- Methodological Answer : Conduct in vitro microsomal stability assays (human/rodent liver microsomes) to measure half-life () and intrinsic clearance. Use LC-MS/MS to identify metabolites, focusing on oxidative deamination or cyclopropane ring-opening pathways .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for interpreting dose-response data in enzyme inhibition studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests to compare enantiomer efficacy. Include negative controls (e.g., trifluoroacetic acid alone) to isolate background effects .
Q. How do researchers validate interactions between trifluoromethylated compounds and biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (). Correlate with functional assays (e.g., fluorescence polarization) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
